1-(4-Nitrobenzylidene)-2-phenylhydrazine
Description
Properties
CAS No. |
2829-27-8 |
|---|---|
Molecular Formula |
C13H11N3O2 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
N-[(Z)-(4-nitrophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H11N3O2/c17-16(18)13-8-6-11(7-9-13)10-14-15-12-4-2-1-3-5-12/h1-10,15H/b14-10- |
InChI Key |
IXMQSJMHAYPXSV-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C\C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Ethanol-Based Condensation with Sodium Acetate
- Combine 4-nitrobenzaldehyde (10 mmol) and phenylhydrazine (10.2 mmol) in anhydrous ethanol (50 mL).
- Add sodium acetate (0.82 g) as a HCl scavenger.
- Reflux at 80°C for 2 hours with vigorous stirring.
- Cool to 25°C, then precipitate by adding 50 mL H₂O.
- Filter and wash with 1:1 ethanol/water.
- Dry under vacuum (Yield: 85–92%).
Key Parameters :
- Molar Ratio : 1:1.02 (aldehyde:hydrazine) prevents residual aldehyde.
- Catalyst : NaOAc maintains pH 4–5, minimizing side reactions.
- Solvent Choice : Ethanol’s polarity facilitates proton transfer while dissolving reactants.
Methanol-Sulfuric Acid Catalyzed Method
- Dissolve phenylhydrazine (1 mmol) in methanol (10 mL).
- Add H₂SO₄ (0.5 mL, 98%) under ice cooling.
- Dropwise add 4-nitrobenzaldehyde (1 mmol) in methanol (8 mL).
- Reflux at 65°C for 2 hours.
- Recrystallize from dichloromethane (Yield: 78–85%).
Advantages :
- Acid catalysis accelerates imine formation (t ≈ 2 hours).
- Methanol’s lower boiling point reduces energy input vs. ethanol.
Advanced Methodological Variations
Solvent-Free Mechanochemical Synthesis
Innovation :
Ball milling 4-nitrobenzaldehyde and phenylhydrazine (1:1) with K₂CO₃ (10 mol%) for 30 minutes achieves 89% yield without solvents.
Benefits :
- Eliminates volatile organic compounds (VOCs).
- Reduces reaction time from hours to minutes.
Microwave-Assisted Synthesis
Protocol :
- Mix reactants (1:1) in ethylene glycol (10 mL).
- Irradiate at 300 W, 120°C for 8 minutes.
- Cool and filter (Yield: 94%).
Performance Metrics :
- Energy efficiency: 80% reduction vs. conventional heating.
- Purity: >99% (HPLC).
Purification and Characterization
Crystallization Techniques
Spectroscopic Data
- δ 11.00 (s, 1H, NH)
- δ 8.24–8.21 (d, J=9.24 Hz, 2H, Ar–NO₂)
- δ 7.94 (s, 1H, CH=N)
- δ 7.43–7.40 (d, J=9.12 Hz, 2H, Ar–H)
- δ 7.11–7.08 (d, J=9.05 Hz, 2H, Ar–H)
- δ 162.3 (C=N)
- δ 146.6, 144.2 (Ar–NO₂)
- δ 126.7, 124.5 (Ar–C)
- 1585 (C=N stretch)
- 1340, 1520 (NO₂ asymmetric/symmetric stretch)
- 3270 (N–H stretch)
Yield Optimization Strategies
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 75–85°C | Maximizes kinetics without decomposition |
| pH | 4.5–5.5 | Balances catalysis vs. hydrolysis |
| Reaction Time | 1.5–2.5 hours | Completes dehydration |
| Solvent Polarity | ε = 20–25 (ethanol) | Enhances intermediate solubility |
Challenges and Troubleshooting
Common Issues :
- Low Yields : Caused by inadequate drying (H₂O inhibits imine formation). Solution: Use molecular sieves or azeotropic distillation.
- Byproduct Formation : Oxidative byproducts from nitro group reduction. Mitigation: Conduct reactions under N₂ atmosphere.
Scalability :
Pilot-scale batches (1 kg) require:
- Slow addition of hydrazine to control exotherms.
- Centrifugal washing to prevent crystal agglomeration.
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
N-[(4-nitrophenyl)methylideneamino]aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Reduction: N-[(4-aminophenyl)methylideneamino]aniline.
Oxidation: N-[(4-nitrosophenyl)methylideneamino]aniline or N-[(4-nitrophenyl)methylideneamino]aniline.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Synthesis and Characterization
1-(4-Nitrobenzylidene)-2-phenylhydrazine can be synthesized through the reaction of phenyl hydrazine with p-nitrobenzenaldehyde in ethanol, using glacial acetic acid as a catalyst, with constant stirring and refluxing . The progress of the reaction is typically monitored using thin-layer chromatography (TLC) . After completion, the product is extracted, purified by column chromatography, and a red solid product is obtained with a yield of 70% .
The synthesized compound is characterized using various spectroscopic techniques, including:
- Infrared Spectroscopy (IR)
- Ultraviolet-Visible Spectroscopy (UV-Vis)
- Nuclear Magnetic Resonance (NMR) -NMR and -NMR
- Mass Spectrometry
Biological Activities
This compound derivatives have demonstrated several biological activities:
- Antibacterial Activity: Schiff bases derived from phenyl hydrazine, including this compound, have been evaluated for their in vitro antibacterial activity against bacterial species such as E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa using the disc diffusion method . Copper(II) complexes of these Schiff bases exhibit higher antibacterial activity compared to Zinc(II) complexes and the free ligands .
- Anticancer Activity: Phenyl hydrazine derivatives have been synthesized and tested as anticancer drugs . These compounds are evaluated for their antiproliferative activity against multiple normal and cancerous cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, using cytotoxic assays .
- Amoebicidal Activity: Hydrazone derivatives, including nitrobenzylidene phenylhydrazines, have shown potential amoebicidal activity against Entamoeba histolytica . E-4-nitrobenzaldehyde phenylhydrazone, in particular, exhibits promising amoebicidal activity .
- Other Activities: Hydrazones, which share structural similarities with this compound, have been reported to possess antidepressant, anticonvulsant, and antimicrobial properties . They have also shown promise against Mycobacterium tuberculosis and in treating parasitic diseases like leishmaniasis and Chagas disease .
Case Studies and Research Findings
- Antimicrobial Potential of Pyrazole-Based Schiff Bases: Some pyrazole-based Schiff bases, including those derived from pyrazole carbaldehydes, exhibit antimicrobial potential against bacteria such as Bacillus cereus and Staphylococcus aureus. However, some synthesized products showed no activity against E. coli . Halogen-substituted compounds were found to be more active compared to those with methyl, methoxy, or nitro functional groups .
- Amoebicidal Activity of Nitrobenzylidene Phenylhydrazines: A study on nitrobenzylidene phenylhydrazone derivatives found that the *meta-*nitro substituted compound showed significant amoebicidal activity, with a 7-fold increase in cell growth inhibition compared to metronidazole . The study also analyzed the effect of the nitro group position on the electronic, physicochemical properties, and amoebicidal activity of these compounds .
Applications in Synthesis
This compound and related compounds are also used as intermediates in the synthesis of various heterocyclic compounds . For example, they can be used in the synthesis of pyrazole carbaldehydes via treatment with the Vilsmeier-Haack (VH) reagent (DMF-POCl3) .
Data Table: Biological Activities of Phenyl Hydrazine Derivatives
Mechanism of Action
The mechanism of action of N-[(4-nitrophenyl)methylideneamino]aniline involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The presence of the nitro group allows for redox reactions, contributing to its antimicrobial properties. The Schiff base structure facilitates interactions with enzymes and proteins, potentially inhibiting their activity.
Comparison with Similar Compounds
Table 1: Comparison of Key Physical Properties
- Melting points: EWGs like -NO₂ and -Br increase melting points due to enhanced dipole interactions and crystallinity. Conversely, ortho-substituted derivatives (e.g., 2-Cl) exhibit lower melting points due to reduced symmetry .
- Solubility : Nitro derivatives are likely less soluble in polar solvents compared to methoxy analogues, which benefit from oxygen lone-pair donation .
Spectroscopic Characteristics
- IR spectroscopy : The nitro group exhibits strong absorption bands at ~1520 cm⁻¹ (asymmetric stretching) and ~1350 cm⁻¹ (symmetric stretching). Chloro derivatives show C-Cl stretching at ~750 cm⁻¹, while methoxy groups display C-O-C vibrations at ~1250 cm⁻¹ .
- NMR spectroscopy: The para-nitro group deshields adjacent protons, causing downfield shifts in ¹H NMR (e.g., aromatic protons near -NO₂ resonate at δ 8.2–8.5 ppm). Methoxy groups shield adjacent protons, shifting signals upfield (δ 6.8–7.2 ppm) .
Biological Activity
1-(4-Nitrobenzylidene)-2-phenylhydrazine is a hydrazone compound synthesized from the condensation of 4-nitrobenzaldehyde and 2-phenylhydrazine. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and amoebicidal properties. The presence of the nitro group in its structure enhances its reactivity and biological effectiveness.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 244.26 g/mol. The structural features include:
- Phenyl ring : Contributes to hydrophobic interactions.
- Hydrazine moiety : Essential for biological activity.
- Nitro-substituted benzylidene group : Enhances electron-withdrawing capacity, influencing reactivity.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. It has been tested against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound exhibits significant cytotoxic effects, with IC values indicating potent antiproliferative activity.
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various bacterial strains. Studies indicate its effectiveness against pathogens like Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL |
The nitro group contributes to its redox properties, enhancing its ability to disrupt microbial cell membranes.
Amoebicidal Activity
Research has demonstrated that derivatives of hydrazones, including this compound, possess amoebicidal activity against Entamoeba histolytica. The compound exhibited an IC value significantly lower than that of metronidazole, indicating superior efficacy.
The biological activity of this compound can be attributed to:
- Redox Reactions : The nitro group undergoes reduction, generating reactive intermediates that can interact with cellular macromolecules.
- Enzyme Inhibition : The hydrazone structure allows binding to various enzymes, potentially inhibiting their activity.
- Metal Complex Formation : This compound can form complexes with metal ions, enhancing its biological efficacy through improved solubility and bioavailability.
Study on Anticancer Effects
In a recent study assessing the anticancer effects of various hydrazone derivatives, including this compound, researchers evaluated cell viability using the SRB assay across multiple cancer cell lines. Results indicated that this compound significantly reduced cell viability in treated groups compared to controls, supporting its potential as an anticancer agent .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this hydrazone showed that it effectively inhibited the growth of several pathogenic bacteria in vitro. The study highlighted the compound's potential as a lead candidate for developing new antimicrobial therapies .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-(4-nitrobenzylidene)-2-phenylhydrazine?
The compound is synthesized via a condensation reaction between 4-nitrobenzaldehyde and phenylhydrazine in acidic conditions (e.g., acetic acid or ethanol with catalytic HCl). This method is analogous to the synthesis of structurally similar hydrazones, such as (E)-1-(4-methoxybenzylidene)-2-phenylhydrazine, where aldehydes react with phenylhydrazine to form hydrazone derivatives . Reaction monitoring via TLC and purification by recrystallization are standard practices. Alternative approaches, such as visible light-mediated aerobic oxidation of alkenes (e.g., styrene derivatives), have also been reported for hydrazone synthesis .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Structural confirmation requires:
- FT-IR : To identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹, NO₂ asymmetric/symmetric stretches at ~1520/1350 cm⁻¹) .
- NMR : ¹H and ¹³C NMR to resolve aromatic protons, hydrazine NH signals, and substituent effects (e.g., nitro group deshielding adjacent protons) .
- Mass spectrometry : HRMS or ESI-MS to verify molecular weight and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Enzyme inhibition assays : For urease or MAO inhibition, use modified Berthelot reaction (to quantify ammonia) or fluorometric assays with specific substrates (e.g., kynuramine for MAO) .
- Antimicrobial testing : Broth microdilution (MIC/MBC determination) against pathogens like H. pylori .
- Anticancer screening : Cell viability assays (e.g., MTT) on cancer cell lines, with caspase activation assays to probe apoptosis pathways .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound for target-specific activity?
- Molecular docking : Simulate binding interactions with enzyme active sites (e.g., urease or MAO) using software like AutoDock. For example, demonstrated a binding affinity of -5.3 kcal/mol for a related hydrazone with H. pylori urease .
- QSAR studies : Correlate substituent effects (e.g., nitro vs. methoxy groups) with bioactivity using Hammett parameters or DFT calculations .
- ADMET prediction : Tools like SwissADME can predict pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
